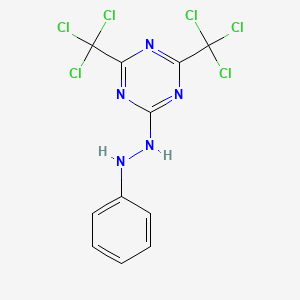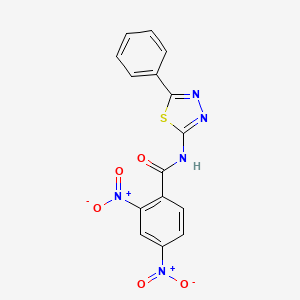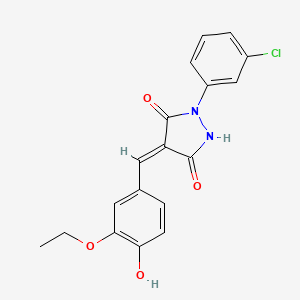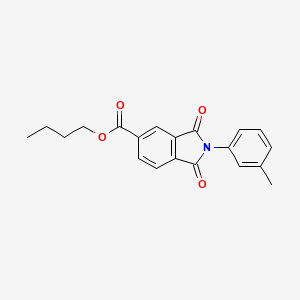![molecular formula C19H26N4O3S2 B14950623 3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a thiazole ring, a hydroxyl group, and a urea moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA typically involves multiple steps, including the formation of the thiazole ring, the introduction of the hydroxyl group, and the coupling of the urea moiety. Common reagents used in these reactions may include cyclohexylamine, hydroxylamine, and various thiazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The thiazole ring and urea moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA may include other thiazole derivatives, urea-based compounds, and hydroxyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C19H26N4O3S2 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-hydroxy-1-[3-[(E)-(4-hydroxyphenyl)methylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]urea |
InChI |
InChI=1S/C19H26N4O3S2/c1-19(2)16(23(26)17(25)21-14-6-4-3-5-7-14)22(18(27)28-19)20-12-13-8-10-15(24)11-9-13/h8-12,14,16,24,26H,3-7H2,1-2H3,(H,21,25)/b20-12+ |
Clave InChI |
RHWOETSLUPYWLP-UDWIEESQSA-N |
SMILES isomérico |
CC1(C(N(C(=S)S1)/N=C/C2=CC=C(C=C2)O)N(C(=O)NC3CCCCC3)O)C |
SMILES canónico |
CC1(C(N(C(=S)S1)N=CC2=CC=C(C=C2)O)N(C(=O)NC3CCCCC3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)
![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B14950558.png)

![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)

![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)

![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)

![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
